An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Phenylbut-3-en-2-ol
An In-Depth Technical Guide to the Chemical Properties and Reactivity of 2-Phenylbut-3-en-2-ol
Abstract and Introduction
2-Phenylbut-3-en-2-ol (CAS No: 6051-52-1) is a tertiary allylic alcohol of significant interest in synthetic organic chemistry.[1] Its unique structure, featuring a chiral quaternary carbon center bonded to a phenyl ring, a methyl group, and a vinyl group, makes it a versatile building block for complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic signature, core reactivity, and synthetic utility, with a focus on practical applications for researchers in medicinal chemistry and materials science. Unlike simple tertiary alcohols, the allylic nature of the hydroxyl group imparts distinct reactivity patterns, particularly in carbocation-mediated transformations. This document aims to serve as a technical resource, elucidating the causal relationships behind its chemical behavior and providing validated protocols for its synthesis and derivatization.
Physicochemical and Spectroscopic Profile
A precise understanding of a molecule's fundamental properties is critical for its application in research and development.
Physicochemical Properties
The molecular structure of 2-Phenylbut-3-en-2-ol dictates its physical properties. It is a synthetic compound primarily used for research purposes.[1] A common point of confusion in the literature is the misattribution of properties from its alkyne analog, 2-phenyl-3-butyn -2-ol (CAS: 127-66-2), to the target molecule. Experimental boiling and melting points for 2-phenyl-3-buten -2-ol are not well-documented in publicly available databases.[2] Researchers should therefore rely on computed properties and direct experimental observation.
| Property | Value | Source |
| IUPAC Name | 2-phenylbut-3-en-2-ol | [3] |
| CAS Number | 6051-52-1 | [1] |
| Molecular Formula | C₁₀H₁₂O | [1][3] |
| Molecular Weight | 148.20 g/mol | [1][3] |
| Canonical SMILES | CC(C=C)(C1=CC=CC=C1)O | [3] |
| InChIKey | LRYWJUOPPCVNFT-UHFFFAOYSA-N | [3] |
| XLogP3 (Computed) | 2.1 | [3] |
| Topological Polar Surface Area | 20.2 Ų | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of 2-Phenylbut-3-en-2-ol. The expected spectral features are derived from its constituent functional groups.[3]
| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber | Rationale |
| ¹H NMR | -OH | δ ~1.5-3.0 ppm (broad singlet) | Exchangeable hydroxyl proton; shift is concentration-dependent. |
| -CH₃ | δ ~1.6 ppm (singlet) | Methyl protons adjacent to the quaternary carbon. | |
| Vinyl Protons (-CH=CH₂) | δ ~5.0-6.0 ppm (multiplet, 3H) | Complex splitting pattern (dd, dd, ddt) characteristic of a terminal vinyl group. | |
| Aromatic Protons (-C₆H₅) | δ ~7.2-7.5 ppm (multiplet, 5H) | Protons of the monosubstituted benzene ring. | |
| ¹³C NMR | -CH₃ | δ ~25-30 ppm | Aliphatic methyl carbon. |
| Quaternary Carbon (C-OH) | δ ~75-80 ppm | Carbinol carbon bearing the hydroxyl, phenyl, methyl, and vinyl groups. | |
| Aromatic Carbons | δ ~125-145 ppm | Multiple signals for the phenyl ring carbons (ipso, ortho, meta, para). | |
| Vinyl Carbons | δ ~112 ppm (=CH₂), ~145 ppm (-CH=) | sp² hybridized carbons of the vinyl group. | |
| IR Spectroscopy | O-H stretch | ~3550-3200 cm⁻¹ (broad) | Characteristic stretching vibration of the alcohol hydroxyl group. |
| C-H stretch (sp²) | ~3080-3010 cm⁻¹ | Aromatic and vinyl C-H bonds. | |
| C-H stretch (sp³) | ~2990-2850 cm⁻¹ | Methyl C-H bonds. | |
| C=C stretch | ~1640 cm⁻¹, ~1600 & 1495 cm⁻¹ | Vinyl and aromatic ring double bond stretching, respectively. | |
| Mass Spectrometry | Molecular Ion (M⁺) | m/z = 148 | Corresponds to the molecular weight of the compound. |
| Key Fragment | m/z = 133 (M-15) | Loss of the methyl group (-CH₃), resulting in a stable benzylic carbocation. | |
| Key Fragment | m/z = 105 | Cleavage yielding the benzoyl cation [C₆H₅CO]⁺ after rearrangement, or a related stable fragment. |
Synthesis and Mechanistic Insight
The most direct and reliable method for synthesizing 2-phenylbut-3-en-2-ol is the Grignard reaction. This approach exemplifies a fundamental carbon-carbon bond-forming strategy in organic chemistry.
Recommended Synthetic Protocol: Grignard Reaction
This protocol details the addition of a vinyl nucleophile to a ketone electrophile. The choice of acetophenone as the starting material provides the required phenyl and methyl groups attached to the carbonyl, which becomes the chiral carbinol center.
Experimental Protocol:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel under an inert atmosphere (Nitrogen or Argon).
-
Grignard Reagent Preparation (if not commercially available): In a separate flask, prepare vinylmagnesium bromide from vinyl bromide and magnesium turnings in anhydrous tetrahydrofuran (THF).
-
Reaction: Charge the main reaction flask with a solution of acetophenone (1.0 eq) in anhydrous THF. Cool the flask to 0 °C in an ice bath.
-
Addition: Add the vinylmagnesium bromide solution (1.1 eq) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C. The causality here is crucial: slow addition prevents exothermic runaway and minimizes side reactions.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the acetophenone spot is consumed.
-
Quenching: Cool the mixture back to 0 °C and slowly quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). This acidic workup protonates the intermediate alkoxide and neutralizes any unreacted Grignard reagent without causing acid-catalyzed side reactions.
-
Extraction & Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Caption: Grignard synthesis workflow for 2-Phenylbut-3-en-2-ol.
Chemical Reactivity and Synthetic Utility
The reactivity of 2-phenylbut-3-en-2-ol is governed by the interplay between its tertiary allylic alcohol and vinyl functionalities.
Reactions of the Tertiary Allylic Alcohol
The hydroxyl group is central to the molecule's most characteristic transformations.
-
Acid-Catalyzed Dehydration: Exposure to protic acids (e.g., H₂SO₄, TsOH) or Lewis acids readily promotes dehydration via an E1 mechanism. The key mechanistic insight is the formation of a highly stabilized tertiary, allylic, and benzylic carbocation intermediate upon protonation of the hydroxyl group and subsequent loss of water. The resulting conjugated diene, 2-phenyl-1,3-butadiene , is the thermodynamically favored product due to the extended π-system.[4]
Caption: E1 dehydration mechanism leading to a conjugated system.
-
Oxidation: As a tertiary alcohol, it is resistant to oxidation under standard conditions (e.g., PCC, Swern, DMP) that would typically convert primary or secondary alcohols to aldehydes or ketones. Harsh oxidizing agents would likely lead to cleavage of the C-C bonds.
Reactions of the Vinyl Group
The terminal double bond offers a site for various addition and cleavage reactions.
-
Electrophilic Addition: The vinyl group can undergo classic electrophilic additions. For instance, reaction with Br₂ would yield a dibromo-adduct. Hydroboration-oxidation would lead to the anti-Markovnikov addition of water across the double bond, forming the corresponding diol.
-
Oxidative Cleavage (Ozonolysis): This is a powerful and predictable reaction for cleaving the double bond. The protocol involves bubbling ozone through a solution of the alcohol, followed by a reductive workup. This transformation is synthetically valuable as it cleaves the vinyl group to a carbonyl, yielding acetophenone and formaldehyde. This reaction can be used to confirm the position of the double bond or as a strategic step in a larger synthesis.[5]
Applications in Drug Development and Research
2-Phenylbut-3-en-2-ol serves as a valuable intermediate in synthetic chemistry.
-
Chiral Building Block: The molecule possesses a stereocenter at the carbinol carbon. If synthesized or resolved into a single enantiomer, it becomes a powerful chiral building block for asymmetric synthesis, a cornerstone of modern drug development.
-
Scaffold for Diversification: The three distinct functional "handles" (hydroxyl, phenyl, vinyl) allow for orthogonal chemical modifications, enabling the creation of diverse molecular libraries for screening purposes. For example, the hydroxyl can be used for ether or ester formation, the vinyl group for metathesis or addition reactions, and the phenyl ring for electrophilic substitution.
-
Ligand Synthesis: As noted in chemical supplier literature, it has been explored as an efficient ligand, likely after further functionalization, for applications in catalysis and coordination chemistry.[1]
Safety and Handling
No specific, comprehensive safety data sheet (SDS) for 2-phenylbut-3-en-2-ol is widely available. Therefore, researchers must handle this compound with the precautions appropriate for analogous laboratory chemicals.
-
General Precautions: Based on data for similar compounds like 2-methyl-3-buten-2-ol, it should be treated as a flammable liquid that may cause skin and serious eye irritation.[6][7]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate protective gloves (e.g., nitrile) when handling.[8]
-
Handling: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors. Keep away from heat, sparks, and open flames.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]
Disclaimer: This information is for research and development purposes only. A dedicated, up-to-date Safety Data Sheet (SDS) from the chemical supplier must be consulted prior to any handling or use of this compound.
Conclusion
2-Phenylbut-3-en-2-ol is a synthetically versatile tertiary allylic alcohol with a well-defined reactivity profile. Its value lies in the strategic combination of a chiral center and three distinct functional groups that can be selectively manipulated. While a lack of extensive physical data requires careful experimental work, its predictable reactivity in fundamental transformations like dehydration and ozonolysis makes it a reliable building block. For researchers in drug discovery and materials science, this compound offers a robust starting point for the synthesis of novel and complex molecular targets.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 538853, 2-Phenylbut-3-en-2-ol. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 2-phenyl-3-buten-2-ol. Retrieved from [Link]
-
ChemBK. (n.d.). 2-Phenyl-3-butyn-2-ol. Retrieved from [Link]
-
SpectraBase. (n.d.). 2-Phenyl-2-butanol. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Phenyl-3-butyn-2-ol. In NIST Chemistry WebBook. Retrieved from [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Methyl-3-buten-2-ol. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Phenyl-3-butyn-2-ol Phase Change Data. In NIST Chemistry WebBook. Retrieved from [Link]
-
NoMoreClass. (2025). Preparation of 2-Phenylbutan-2-ol from 3-Phenylbut-1-ene. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Phenyl-3-butyn-2-ol IR Spectrum. In NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12066499, (Z)-2-methyl-4-phenylbut-3-en-2-ol. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-PHENYL-BUT-2-ENAL;MAJOR-2E-ISOMER. Retrieved from [Link]
-
MDPI. (n.d.). (E)-2-(2-Oxo-4-phenylbut-3-en-1-yl)benzo[d]thiazole-3(2H)-carboxylates. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10858102, (2S)-2-phenylbut-3-en-1-ol. Retrieved from [Link]
-
ChemComplete. (2019). Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12335570, (2R,3S)-3-phenylbutan-2-ol. Retrieved from [Link]
-
Chemistry Stack Exchange. (2021). dehydration of an alcohol (3-methyl-1-phenylbutan-2-ol). Retrieved from [Link]
Sources
- 1. 2-Phenylbut-3-en-2-ol | 6051-52-1 | GAA05152 | Biosynth [biosynth.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. 2-Phenylbut-3-en-2-ol | C10H12O | CID 538853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. assets.thermofisher.cn [assets.thermofisher.cn]
- 8. fishersci.com [fishersci.com]
